Enantiomeric Purity Requirement: (R)-Configuration vs. (S)-Enantiomer in Chiral Drug Synthesis
The compound bears a defined (R)-configuration at the 3-position of the piperidine ring . The (S)-enantiomer, (S)-3-(dimethylaminomethyl)-N-Boc-piperidine (CAS 254905-64-1), possesses identical molecular formula (C₁₃H₂₆N₂O₂, MW 242.36) and identical predicted physicochemical properties (predicted pKa = 9.47 ± 0.28, LogP = 2.13, PSA = 32.78 Ų) , making the enantiomers indistinguishable by achiral analytical methods. However, in the context of chiral drug synthesis, the (3R) configuration is essential for producing the correct enantiomer of the target API; the (S)-enantiomer, if used as a starting material, would produce the opposite absolute configuration in the final compound, which can have profoundly different pharmacological activity [1]. For example, in structurally related 3-dialkylaminomethyl-piperidine derivatives, the (R,R) diastereomer has been reported to exhibit an IC₅₀ of 0.3 nM versus >15 nM for the (R,S) diastereomer—an approximately 50-fold difference [2].
| Evidence Dimension | Absolute configuration (chirality) of the carbon center at the 3-position of the piperidine ring |
|---|---|
| Target Compound Data | (R)-configuration; CAS 1002359-82-1; [α]D not publicly available; predicted pKa 9.47, LogP 2.13, PSA 32.78 Ų |
| Comparator Or Baseline | (S)-enantiomer: CAS 254905-64-1; identical molecular formula, MW, predicted pKa 9.47, LogP 2.13, PSA 32.78 Ų; Racemate: CAS 1417794-11-6 |
| Quantified Difference | Identical physicochemical properties; approximately 50-fold difference in target binding demonstrated for related 3-dialkylaminomethyl-piperidine stereoisomers (IC₅₀ 0.3 nM vs. >15 nM) [2] |
| Conditions | Chiral HPLC or other enantioseparation methods required for differentiation; no direct biological assay data available for this specific intermediate |
Why This Matters
Procurement of the correct enantiomer is mandatory for stereospecific synthetic routes; substitution with the (S)-enantiomer or racemate would lead to incorrect absolute configuration in the final API, potentially compromising biological activity and regulatory compliance.
- [1] Tzschentke TM, Christoph T, Kögel B, et al. (–)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties. J Pharmacol Exp Ther. 2007;323(1):265-276. doi:10.1124/jpet.107.126052. Demonstrates stereochemical dependence of MOR agonism in structurally related dimethylaminomethyl-piperidine derivatives. View Source
- [2] RSC Publishing. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Org. Biomol. Chem. 2014. Reports approximately 50-fold difference in activity between HCl salt of (R,R) and (R,S) diastereomers (IC50 0.3 nM and >15 nM, respectively). View Source
